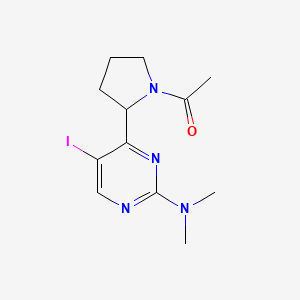

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-[2-[2-(dimethylamino)-5-iodopyrimidin-4-yl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN4O/c1-8(18)17-6-4-5-10(17)11-9(13)7-14-12(15-11)16(2)3/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHNJKCSCVJLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C2=NC(=NC=C2I)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of the Pyrimidine Intermediate

The pyrimidine nucleus bearing the 2-(dimethylamino) and 5-iodo substituents can be synthesized through halogenation and amination reactions starting from simpler pyrimidine precursors. Literature reports indicate that halogenated pyrimidines are often prepared by selective iodination at the 5-position, followed by nucleophilic substitution to introduce the dimethylamino group at the 2-position.

Formation of the Pyrrolidin-1-yl Substituent

The pyrrolidine ring is introduced at the 4-position of the pyrimidine via nucleophilic aromatic substitution or palladium-catalyzed coupling. One documented method involves the reaction of a trimethylstannyl derivative of an oxazolidinone or pyrrolidine moiety with a halogenated pyrimidine in the presence of a palladium(0) or palladium(II) catalyst. This reaction typically proceeds in solvents such as dimethylformamide, 1,4-dioxane, or tetrahydrofuran at temperatures ranging from 60 to 150°C for 30 minutes to 12 hours, ensuring efficient coupling.

Introduction of the Ethanone Group

The ethanone functionality attached to the pyrrolidine nitrogen is introduced via acylation reactions. This can be achieved by reacting the pyrrolidinyl-substituted pyrimidine intermediate with acetyl chloride or equivalent acylating agents under controlled conditions, often in the presence of a base to facilitate nucleophilic attack and to neutralize generated acids.

Alternative Synthetic Routes and Key Reagents

- Use of lithium aluminium hydride as a reducing agent for intermediate transformations, such as converting halogenated precursors to amines or azides, followed by further functional group manipulations.

- Employing sodium azide and triphenylphosphine in mixed solvents (e.g., N,N-dimethylformamide and carbon tetrachloride) to introduce azide groups, which can be subsequently reduced or transformed.

- Cyclization steps using reagents like p-toluenesulfonic acid or Burgess reagent to form heterocyclic rings or to promote rearrangements.

- Palladium-catalyzed cross-coupling reactions remain central for assembling the heterocyclic framework, with solvents such as tetrahydrofuran or dimethylformamide providing optimal reaction media.

Reaction Conditions and Solvent Systems

| Step | Reagents/Catalysts | Solvents | Temperature Range | Time |

|---|---|---|---|---|

| Palladium-catalyzed coupling | Pd(0) or Pd(II) catalyst | Dimethylformamide, 1,4-dioxane, tetrahydrofuran | 60–150°C | 30 min – 12 hours |

| Reduction | Lithium aluminium hydride | Dichloromethane | 0°C – Room temperature | Variable |

| Azide introduction | Sodium azide, triphenylphosphine | DMF and carbon tetrachloride | Room temperature | Variable |

| Cyclization | p-Toluenesulfonic acid, Burgess reagent | Toluene or toluene/ethanol mixture | 60°C | Variable |

| Acylation | Acetyl chloride or equivalent | Organic solvents (e.g., dichloromethane) | Room temperature | Variable |

Research Findings and Optimization Notes

- The palladium-catalyzed coupling step is crucial for the successful assembly of the pyrimidine-pyrrolidine linkage and requires careful control of temperature and solvent to maximize yield and selectivity.

- Solvent choice affects reaction rates and product purity; mixtures of dimethylformamide and 1,4-dioxane have been shown to enhance solubility and reaction efficiency.

- Reduction steps using lithium aluminium hydride must be carefully controlled to avoid over-reduction or decomposition of sensitive functional groups.

- Azide intermediates provide versatile handles for further modifications but require cautious handling due to their potential explosiveness.

- Cyclization reactions benefit from acid catalysis and can be optimized by adjusting reagent equivalents and reaction times to improve ring closure yields.

Summary Table of Key Steps in Preparation

| Step No. | Transformation | Key Reagents/Catalysts | Solvent(s) | Conditions | Purpose |

|---|---|---|---|---|---|

| 1 | Halogenation and amination of pyrimidine | Iodine source, dimethylamine | Organic solvents | Controlled temperature | Introduce 5-iodo and 2-dimethylamino substituents |

| 2 | Palladium-catalyzed coupling | Pd(0)/Pd(II), trimethylstannyl derivative | DMF, 1,4-dioxane, THF | 60–150°C, 30 min–12 h | Link pyrrolidine to pyrimidine |

| 3 | Reduction | Lithium aluminium hydride | Dichloromethane | 0°C to RT | Convert intermediates to amines or azides |

| 4 | Azide introduction | Sodium azide, triphenylphosphine | DMF, CCl4 | RT | Functional group transformation |

| 5 | Cyclization | p-Toluenesulfonic acid, Burgess reagent | Toluene, ethanol mixtures | 60°C | Ring closure |

| 6 | Acylation | Acetyl chloride | Dichloromethane or similar | RT | Introduce ethanone group |

Análisis De Reacciones Químicas

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for synthesizing potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Biological Research: The compound can be used in studies involving cell signaling pathways and molecular interactions.

Pharmacology: It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.

Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and iodine atom play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Variations

Piperidine vs. Pyrrolidine Derivatives

- 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone (CAS 1361114-98-8, ): Differs in the saturated ring (6-membered piperidine vs. 5-membered pyrrolidine). Pyrrolidine’s smaller ring imposes greater torsional strain, possibly enhancing target specificity .

Pyrrolo[2,3-d]pyrimidine Derivatives ():

- Example: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-phenylpyridin-2-yl)ethan-1-one (29). Fused pyrrolo-pyrimidine systems increase planarity, favoring intercalation or π-π stacking in DNA/RNA or kinase binding pockets. Fluorine substituents (e.g., 4-fluoroindolin) improve metabolic stability compared to iodine but reduce polarizability .

Substituent Effects

Halogen Comparison: Iodo vs. Fluoro

- Iodine (target compound):

- High atomic mass and polarizability enhance van der Waals interactions in hydrophobic pockets.

- Risk of metabolic dehalogenation in vivo.

- Fluorine (e.g., compounds 29, 30 in ):

Amino Group Variations

- Dimethylamino (target compound): Tertiary amine with moderate basicity (pKa ~8-9), enhancing membrane permeability.

- Primary Amino (e.g., 1-(2-Aminopyrimidin-4-yl)ethanone, ): Stronger hydrogen-bond donor capability but lower lipophilicity. Reduced bioavailability compared to dimethylamino derivatives .

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationship (SAR) Insights

- Pyrrolidine vs.

- Iodine’s Role : Enhances halogen bonding with protein backbone carbonyls, critical for target engagement in thyroid hormone analogs or antiviral agents.

- Dimethylamino Group: Balances solubility and permeability, outperforming primary amines in blood-brain barrier penetration .

Actividad Biológica

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone, commonly referred to as compound A, is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article will explore the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Molecular Structure

- Molecular Formula : CHI NO

- Molecular Weight : 360.20 g/mol

- CAS Number : 1361115-97-0

Structural Representation

The compound features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine moiety, which may influence its biological activity.

The biological activity of compound A is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that the compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that compound A can inhibit tumor cell proliferation by interfering with key signaling pathways such as the MAPK/ERK pathway.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

-

Anticancer Studies

- A study conducted on various cancer cell lines demonstrated that compound A significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest in the G1 phase.

-

Antimicrobial Testing

- In vitro tests against Staphylococcus aureus revealed an Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | HeLa (cervical cancer) | IC50 = 15 | Induces apoptosis |

| Antimicrobial | Staphylococcus aureus | MIC = 32 | Effective against Gram-positive bacteria |

Synthesis of Compound A

Compound A can be synthesized through a multi-step reaction involving key precursors such as 5-iodo-pyrimidine derivatives and dimethylamino-pyrrolidine. The synthesis pathway typically involves:

- Formation of the Pyrimidine Intermediate : Reacting 5-iodo-pyrimidine with dimethylamine.

- Pyrrolidine Attachment : Coupling the resulting intermediate with pyrrolidine derivatives.

- Final Acetylation : Converting the amine into an ethanone derivative.

This synthetic route has been optimized for yield and purity, achieving over 90% purity in analytical tests.

Q & A

Basic Question: What experimental strategies are recommended for optimizing the synthesis of 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone?

Answer:

Synthesis optimization requires careful control of reaction conditions and reagent selection. Key steps include:

- Reductive amination : Use sodium borohydride (NaBH₄) or hydrogen gas under controlled pressure to reduce intermediates, ensuring minimal side-product formation .

- Temperature modulation : Maintain reactions at 0–5°C during iodination steps to prevent decomposition of the pyrimidine core .

- pH control : Adjust pH to 7–8 for nucleophilic substitution reactions involving pyrrolidine derivatives to enhance regioselectivity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures for high-purity yields .

Basic Question: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the pyrrolidine ring conformation, dimethylamino group substitution, and iodine positioning. Compare shifts with analogous pyrimidine derivatives (e.g., 5-iodo vs. 5-chloro analogs) .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., [M+H]⁺ peak at m/z 429.03) and fragmentation patterns .

- Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and pyrrolidine ring vibrations (C-N stretching, ~1240 cm⁻¹) .

Advanced Question: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the pyrrolidine-pyrimidine core?

Answer:

X-ray crystallography provides atomic-level resolution:

- Crystal growth : Dissolve the compound in a 1:1 dichloromethane/methanol mixture and allow slow evaporation at 4°C to obtain single crystals .

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K. Refinement with SHELXL software reveals bond angles (e.g., C-N-C in pyrrolidine ≈ 108°) and torsional strain between the pyrimidine and pyrrolidine moieties .

- Validation : Compare with density functional theory (DFT)-optimized structures to confirm intramolecular interactions (e.g., CH-π interactions between methyl groups and the pyrimidine ring) .

Advanced Question: What computational methods are suitable for studying the electronic effects of the 5-iodo substituent on reactivity?

Answer:

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can model electronic perturbations:

- Electrostatic potential maps : Visualize electron-deficient regions at the 5-iodo position, explaining its susceptibility to nucleophilic attack .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in cross-coupling reactions .

- Solvent effects : Use polarizable continuum models (PCM) to simulate reactivity in polar aprotic solvents (e.g., DMF) .

Advanced Question: How can researchers assess the compound’s stability under varying storage and reaction conditions?

Answer:

Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for pyrimidine derivatives) .

- Accelerated degradation : Expose the compound to UV light (254 nm) and 40°C/75% humidity for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- pH stability : Test solubility and integrity in buffers (pH 3–10) to identify optimal storage conditions (recommended: pH 7.4, inert atmosphere) .

Advanced Question: What methodologies are recommended for evaluating the environmental fate and ecotoxicological impact of this compound?

Answer:

Adopt a tiered approach per OECD guidelines:

- Partition coefficients : Measure logP (octanol/water) using shake-flask methods to assess bioaccumulation potential .

- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition assays .

- Abiotic degradation : Conduct hydrolysis (pH 4, 7, 9) and photolysis studies under simulated sunlight (λ >290 nm) to identify persistent metabolites .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled during structural validation?

Answer:

- Dynamic effects : NMR captures time-averaged conformations, whereas X-ray provides static snapshots. Compare dihedral angles from both methods to identify flexible regions (e.g., pyrrolidine ring puckering) .

- Solvent vs. solid-state differences : Use solid-state NMR to bridge discrepancies between solution-phase NMR and crystallographic data .

- Computational docking : Overlay DFT-optimized structures with X-ray coordinates to validate intramolecular hydrogen bonding patterns .

Advanced Question: What strategies mitigate iodine loss during high-temperature reactions involving this compound?

Answer:

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups at the pyrimidine N1 position to stabilize the iodo substituent .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 10 min at 120°C vs. 24 hr conventional heating) to minimize thermal degradation .

- Catalytic systems : Use Pd/Cu bimetallic catalysts for cross-coupling reactions, which lower activation energy and prevent C-I bond cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.